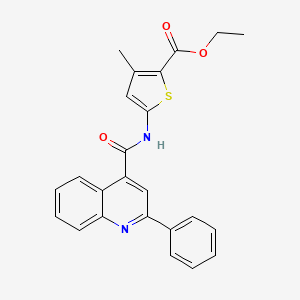
3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine-2,4-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The molecule also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The piperidine ring, for example, is a six-membered ring with one nitrogen atom. The thiazolidine-2,4-dione group is a five-membered ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive groups. For example, the sulfonyl group could potentially undergo reactions such as reduction or substitution .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A study by Kumar and Sharma (2022) explored the synthesis of thiazolidine-2,4-dione derivatives and their anticancer activity against the MCF-7 human breast cancer cell line. The compounds were synthesized through a series of reactions, starting with thiazolidine-2,4-dione, and were found to have potential anticancer properties, particularly compound 3b which showed significant activity due to the presence of a nitro group, a strong electron-withdrawing group, indicating its potential for inhibiting the topoisomerase-I enzyme (N. Kumar & Sanjay K. Sharma, 2022).
Antimicrobial Activity
Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and tested them for in vitro antibacterial and antifungal activities. These compounds exhibited good activity against gram-positive bacteria and excellent antifungal activity, highlighting their potential as antimicrobial agents (O. Prakash et al., 2011).
Antihyperglycemic Agents
Wrobel et al. (1998) investigated novel thiazolidine-2,4-dione derivatives for their antihyperglycemic properties in mouse models. The study found that certain compounds effectively lowered glucose and insulin levels in obese, insulin-resistant mice, suggesting their potential as oral antihyperglycemic agents (J. Wrobel et al., 1998).
Synthesis and Antiproliferative Activity
Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. The study identified compounds with potent antiproliferative activity, contributing to the development of potential anticancer therapies (S. Chandrappa et al., 2008).
Chymase Inhibition for Cardiovascular Diseases
Niwata et al. (1997) synthesized and evaluated a series of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as inhibitors of human heart chymase. The study aimed at developing selective inhibitors for chymase, an enzyme involved in cardiovascular diseases. The results indicated that certain derivatives could selectively inhibit chymase, offering a potential therapeutic avenue for treating cardiovascular conditions (S. Niwata et al., 1997).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, involves the oxidative addition of formally electrophilic organic groups and the transmetalation of formally nucleophilic organic groups .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Result of Action
Compounds with similar structures have been shown to exhibit cytotoxic efficiency, with ic 50 values ranging from 0426 to 4943 μM . This suggests that such compounds may have potent effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
3-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O4S2/c15-11-7-10(1-2-12(11)16)24(21,22)17-5-3-9(4-6-17)18-13(19)8-23-14(18)20/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZLUJMUYJZBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

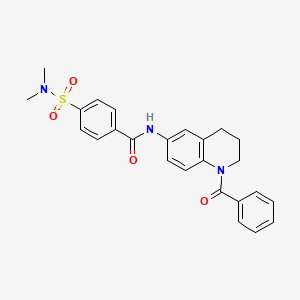
![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)
![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)
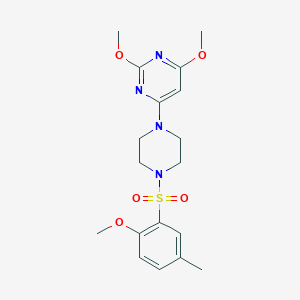
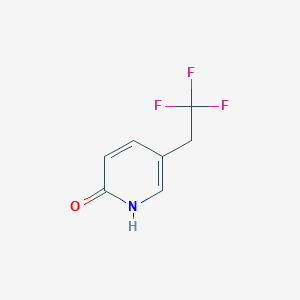
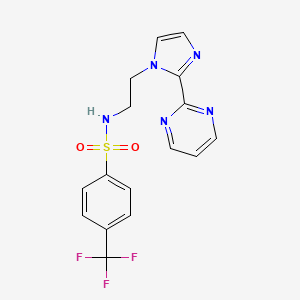
![N-(2,4-difluorophenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2452526.png)
![N-(benzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2452528.png)
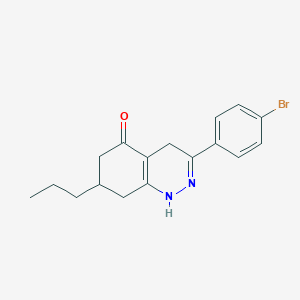
![1-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2452534.png)
![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)
![N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2452538.png)
![1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B2452539.png)
